Ethylene Terephthalate Cyclic Trimer

Overview

Description

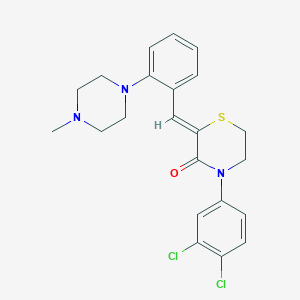

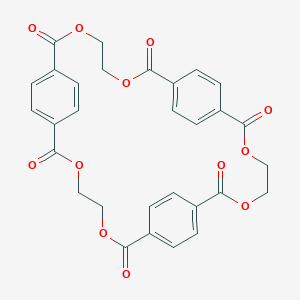

Ethylene Terephthalate Cyclic Trimer (ETCT) is a cyclic organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. ETCT is a three-membered ring consisting of an ethylene group and two terephthalate groups. It is a white solid at room temperature and has a molecular weight of 162.14 g/mol. ETCT has a wide range of applications in chemical synthesis, drug development, and materials science.

Scientific Research Applications

Polymerization and Copolyester Formation

Ethylene Terephthalate Cyclic Trimer (ETCT) plays a significant role in polymerization processes. González Vidal, Martínez de Ilarduya, and Guerra (2009) demonstrated the use of ETCT in the creation of poly(ethylene-co-1,4-cyclohexylenedimethylene terephthalate) copolyesters through ring opening polymerization. This process involved cyclodepolymerization of polyesters containing ETCT, leading to copolyesters with varying thermal properties and molecular weights, showcasing ETCT's utility in polymer engineering (González Vidal et al., 2009).

Enzymatic Hydrolysis

Hooker, Hinks, Montero, and Icherenska (2003) explored the enzyme-catalyzed hydrolysis of ETCT, highlighting its potential in efficient trimer removal and fiber processing. They achieved almost complete hydrolysis of ETCT at specific conditions, indicating its susceptibility to enzymatic breakdown, which is critical in various industrial applications (Hooker et al., 2003).

Thermal Evolution Studies

Vermylen, Lodefier, Devaux, Legras, Donald, Rozenberg, and Hoffmann (2000) conducted a study on the thermal evolution of cyclic oligomer formation in PET, including ETCT. They observed changes in cyclic oligomer content under thermal conditions, providing insights into the thermal stability and behavior of ETCT in polymer matrices (Vermylen et al., 2000).

Surface Segregation in Metallization

Gollier and Bertrand (2002) investigated the segregation of cyclic oligomers, including ETCT, on metallized PET surfaces. Their research provided valuable information on the diffusion and crystallization of ETCT at the surface of metallized PET, contributing to a better understanding of surface phenomena in polymer-metal interfaces (Gollier & Bertrand, 2002).

Environmental Impact

Djapovic, Milivojevic, Ilic-Tomic, Lješević, Nikolaivits, Topakas, Maslak, and Nikodinović-Runić (2021) focused on the synthesis, characterization, and toxicity study of PET precursors and potential degradation products, including ETCT. Their work is crucial in understanding the environmental impact and safety of PET and its oligomers (Djapovic et al., 2021).

Mechanism of Action

Target of Action

The primary target of Ethylene Terephthalate Cyclic Trimer (ETCT) is the polyethylene terephthalate (PET) resins, fibers, and films . ETCT is a cyclic trimer of ethylene terephthalate, which means it is composed of three monomer units of ethylene terephthalate .

Mode of Action

ETCT interacts with its targets through a process known as polymerization . This process involves the conversion of ETCT into PET. The interaction of ETCT with its targets results in the formation of highly hydrophobic, synthetic cyclic poly(ethylene terephthalate) trimers . This process is facilitated by a carboxylesterase produced in liquid cultures of the thermophilic actinomycete Thermobifida fusca KW3 .

Biochemical Pathways

The biochemical pathway primarily affected by ETCT is the hydrolysis of cyclic poly(ethylene terephthalate) trimers . This process is catalyzed by a carboxylesterase from Thermobifida fusca KW3 . The enzyme hydrolyzes the highly hydrophobic, synthetic cyclic poly(ethylene terephthalate) trimers with an optimal activity at 60°C and a pH of 6 . The esterase shows high specificity towards short and middle chain-length fatty acyl esters of p-nitrophenol .

Pharmacokinetics

It is known that etct is a highly hydrophobic compound This suggests that it may have low solubility in water, which could impact its bioavailability

Result of Action

The action of ETCT results in the formation of polyethylene terephthalate (PET) resins, fibers, and films . These materials have a wide range of applications, including in the textile industry, packaging, and more .

Action Environment

The action of ETCT is influenced by environmental factors such as temperature and pH . The optimal activity for the hydrolysis of ETCT is at 60°C and a pH of 6 . The enzyme retains 37% of its activity after 96 hours of incubation at 50°C and a pH of 8 . This suggests that the action, efficacy, and stability of ETCT are highly dependent on the specific conditions of the environment.

Safety and Hazards

Ethylene Terephthalate Cyclic Trimer has low toxicity, but it is still necessary to prevent inhalation of dust and contact with skin and eyes . During operation and storage, it should be avoided to contact with oxidants, acids, and alkali substances simultaneously to avoid possible reactions or dangers .

Future Directions

Biochemical Analysis

Biochemical Properties

Ethylene Terephthalate Cyclic Trimer interacts with various enzymes, proteins, and other biomolecules. For instance, it is hydrolyzed by a carboxylesterase produced in liquid cultures of the thermophilic actinomycete Thermobifida fusca KW3 . This enzyme hydrolyzes highly hydrophobic, synthetic this compound with an optimal activity at 60°C and a pH of 6 .

Cellular Effects

It is known that the degradation of this compound can lead to the formation of light-absorbing chromophores .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes. For example, the carboxylesterase from Thermobifida fusca KW3 hydrolyzes this compound . This enzyme shows high specificity towards short and middle chain-length fatty acyl esters of p-nitrophenol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the carboxylesterase from Thermobifida fusca KW3 retains 37% of its activity after 96 hours of incubation at 50°C and a pH of 8 .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, it is a substrate for the carboxylesterase enzyme from Thermobifida fusca KW3 .

properties

IUPAC Name |

3,6,13,16,23,26-hexaoxatetracyclo[26.2.2.28,11.218,21]hexatriaconta-1(31),8,10,18(34),19,21(33),28(32),29,35-nonaene-2,7,12,17,22,27-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c31-25-19-1-2-20(4-3-19)26(32)38-15-16-40-28(34)22-9-11-24(12-10-22)30(36)42-18-17-41-29(35)23-7-5-21(6-8-23)27(33)39-14-13-37-25/h1-12H,13-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICRGUKQYYOPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017127 | |

| Record name | Ethylene Terephthalate Cyclic Trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7441-32-9 | |

| Record name | Ethylene Terephthalate Cyclic Trimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)

![[1-[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/structure/B146118.png)